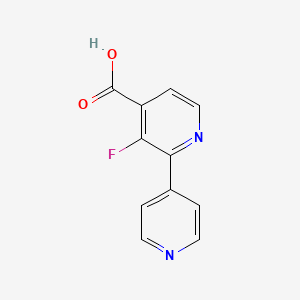
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound features a fluorine atom at the third position and a pyridin-4-yl group at the second position of the isonicotinic acid structure. The presence of fluorine and the pyridinyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Tetrabutylammonium fluoride, aluminum fluoride, copper fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-(pyridin-4-yl)isonicotinic acid
- 4-Fluoro-2-(pyridin-4-yl)isonicotinic acid
- 3-Fluoro-4-(pyridin-2-yl)isonicotinic acid
Uniqueness
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid is unique due to the specific positioning of the fluorine atom and the pyridinyl group. This configuration imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to other fluorinated isonicotinic acid derivatives .
Eigenschaften
Molekularformel |
C11H7FN2O2 |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
3-fluoro-2-pyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-8(11(15)16)3-6-14-10(9)7-1-4-13-5-2-7/h1-6H,(H,15,16) |
InChI-Schlüssel |
HNLYTQKYTZGFJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC=CC(=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylamine](/img/structure/B12072240.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)









